molecular formula C12H12FN3OS2 B2392914 N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-09-6

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2392914
CAS No.: 329079-09-6
M. Wt: 297.37
InChI Key: DEWKQQMQJYQFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS2/c1-7-3-4-9(13)5-10(7)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWKQQMQJYQFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of the fluoro and methyl groups on the phenyl ring enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 25 to 32 μg/mL .
  • Antifungal Activity : Certain derivatives demonstrated antifungal activity against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
9dS. aureus25
9eE. coli32
8dA. niger32

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

  • Cytotoxicity Assays : Compounds similar to this structure have been tested against human cancer cell lines (HT-29, A431, PC3) using the MTT assay. Notably, a derivative with a chloro group exhibited significant cytotoxicity against A431 cells, inducing apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways such as the vascular endothelial growth factor (VEGF) pathway, crucial for tumor growth and metastasis .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of ActionReference
9eA43110Induction of apoptosis
-HT-29---
-PC3---

Case Studies

Several studies have highlighted the promising biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activities against multiple strains. The results indicated that compounds with halogen substitutions showed enhanced antibacterial effects compared to their non-halogenated counterparts .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. It was found that these compounds significantly increased apoptosis rates in treated cells compared to untreated controls .

Scientific Research Applications

The compound has been studied for its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, exhibit notable antimicrobial effects. For instance:

  • Fluorinated derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
  • A study demonstrated that compounds containing the 1,3,4-thiadiazole moiety displayed moderate to significant antibacterial and antifungal activities compared to standard drugs like streptomycin and fluconazole .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated favorable interactions with the enzyme's active site, suggesting its potential for further optimization as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example:

  • Compounds similar to this compound have demonstrated significant growth inhibition in various cancer cell lines. In one study, certain thiadiazole derivatives exhibited percent growth inhibitions exceeding 75% against multiple cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

Structural FeatureActivity Implication
Fluorine SubstitutionEnhances lipophilicity and biological activity
Thiadiazole RingCritical for antimicrobial and anticancer properties
Acetamide GroupInfluences solubility and pharmacokinetics

Case Studies

Several case studies highlight the applications of thiadiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A series of studies demonstrated that fluorinated thiadiazoles exhibited superior antibacterial effects compared to non-fluorinated counterparts. For instance, a derivative showed MIC values lower than 25 μg/mL against resistant bacterial strains .
  • Anti-inflammatory Potential : In a molecular docking study focusing on 5-lipoxygenase inhibitors, certain modifications to the thiadiazole structure led to enhanced binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents (fluoro, methyl, and thiadiazolylsulfanyl) are compared to analogs with varying aryl and heterocyclic groups (Table 1).

Table 1: Substituent-Driven Physicochemical Comparisons

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key Properties Reference
Target Compound R1: 5-fluoro-2-methylphenyl Not reported Not reported High electronegativity (F), moderate lipophilicity (CH3)
5e () R1: 4-chlorobenzyl, R2: isopropyl 132–134 74 Chlorine enhances electron withdrawal; solid stability
5l () R1: 4-trifluoromethylphenyl 269.5–271 61 High melting point due to CF3 group; rigid structure
4c () R1: 4-sulfamoylphenyl 164–166 82 Sulfonamide improves solubility; moderate melting point
6h () R1: phenyl-oxadiazole Not reported Not reported Antimicrobial activity; lower cytotoxicity
8e () R1: 3,4,5-trimethoxyphenyl Not reported Not reported Anticancer activity (55.71% inhibition at 5 μM)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., Cl, CF3) exhibit higher melting points and stability (e.g., 5l, 269.5–271°C) due to increased dipole interactions .
  • Lipophilicity: Methyl and methoxy groups (e.g., target compound’s 5-methyl-thiadiazole) enhance membrane permeability, as seen in 8e’s anticancer activity .
  • Solubility: Sulfonamide derivatives (e.g., 4c) balance lipophilicity with aqueous solubility, critical for bioavailability .

Preparation Methods

Synthesis of N-(5-Fluoro-2-Methylphenyl)Chloroacetamide

Step 1 : Acylation of 5-fluoro-2-methylaniline with chloroacetyl chloride.

  • Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as base.
  • Reaction :
    $$
    \text{C}7\text{H}7\text{FN} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}9\text{H}8\text{ClFNO} + \text{HCl}
    $$
  • Yield : 85–90% after recrystallization (ethanol/water).

Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Synthesis of 2-Mercapto-5-Methyl-1,3,4-Thiadiazole

Step 1 : Cyclocondensation of thiosemicarbazide with acetic anhydride.

  • Conditions : Reflux in acetic acid (110°C, 4 h).
  • Reaction :
    $$
    \text{NH}2\text{CSNHNH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}3\text{H}4\text{N}2\text{S}2 + \text{CH}_3\text{COOH}
    $$
  • Yield : 75–80%.

Step 2 : Isolation via vacuum distillation.

Coupling Reaction

Step 1 : Sulfanyl group introduction via nucleophilic substitution.

  • Conditions : N-(5-Fluoro-2-methylphenyl)chloroacetamide (1 eq), 2-mercapto-5-methyl-1,3,4-thiadiazole (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 h.
  • Reaction :
    $$
    \text{C}9\text{H}8\text{ClFNO} + \text{C}3\text{H}4\text{N}2\text{S}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}{12}\text{H}{12}\text{FN}3\text{OS}2 + \text{KCl}
    $$
  • Yield : 70–75%.

Step 2 : Workup involves aqueous extraction (ethyl acetate/water), drying (Na₂SO₄), and solvent evaporation.

Synthetic Route B: One-Pot Thiadiazole Assembly

Simultaneous Thiadiazole Formation and Acetamide Coupling

Step 1 : React 5-fluoro-2-methylaniline with 2-chloroacetyl chloride in toluene.

  • Conditions : 0–5°C, NaOH (aq), tetrabutylammonium bromide (phase-transfer catalyst).
  • Intermediate : N-(5-Fluoro-2-methylphenyl)chloroacetamide (in situ).

Step 2 : Add 5-methyl-1,3,4-thiadiazole-2-thiol and heat to 50°C for 8 h.

  • Solvent : Toluene/water biphasic system.
  • Yield : 68–72% after acidification (HCl) and filtration.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Optimal Solvent : Toluene outperforms acetone or DMF in biphasic systems, enhancing phase separation and reducing side reactions.
  • Base Impact :

























    BaseYield (%)Purity (%)
    K₂CO₃7595
    NaOH7293
    NaHCO₃6589

Temperature and Time Dependence

  • Substitution Reaction :
    • 60°C for 6 h → 75% yield.
    • 80°C for 3 h → 70% yield (increased decomposition).

Purification and Analytical Characterization

Crystallization Conditions

  • Solvent System : Ethanol/water (4:1) at −20°C.
  • Purity : 95% (HPLC; C18 column, acetonitrile/water 60:40).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.34 (s, 3H, CH₃), 2.52 (s, 3H, thiadiazole-CH₃), 4.21 (s, 2H, SCH₂), 7.12–7.45 (m, 3H, Ar-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Industrial-Scale Production Considerations

Cost-Effective Raw Material Sourcing

  • 5-Fluoro-2-methylaniline : $120–150/kg (Key Organics).
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole : $200–230/kg (Ryan Scientific).

Challenges and Alternative Approaches

Limitations of Current Methods

  • Low Solubility : Thiadiazole intermediates require polar aprotic solvents (DMF, DMSO), complicating large-scale synthesis.
  • Byproduct Formation : Thioether oxidation to sulfones occurs above 70°C.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 1 h (80°C, 300 W) with comparable yields.
  • Enzymatic Catalysis : Lipase-mediated acetylation under study for greener synthesis.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar solvents enhance reaction rates but may require reflux conditions.
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during acylation .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track reaction progress .

Basic: Which characterization techniques are critical for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and sulfanyl linkage integrity. For example, the thiadiazole proton signals appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C13_{13}H13_{13}FN3_3OS2_2) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous thiadiazole derivatives .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values .
    • Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory potential .

Advanced: How can reaction yields be improved while minimizing side products?

Methodological Answer:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
  • Catalytic systems : Transition-metal catalysts (e.g., CuI) enhance sulfanyl coupling efficiency .
  • Workup optimization : Ethanol recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl or thiadiazole groups (e.g., replacing 5-methyl with 5-chloro) .
  • Bioisosteric replacements : Replace the sulfanyl group with sulfonyl or amine linkages to assess impact on bioactivity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Advanced: How to address stability issues under physiological conditions?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Thiadiazole rings are stable at neutral pH but hydrolyze under strong acids/bases .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for similar acetamides) .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to differentiate thiadiazole protons from aromatic fluorophenyl signals .
  • Ambiguous mass fragments : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves tautomeric forms, as shown for N-(5-methylsulfanyl-thiadiazol-2-yl)acetamide .

Advanced: What strategies are used for molecular docking and mechanistic studies?

Methodological Answer:

  • Target selection : Prioritize enzymes with thiol or nucleophilic active sites (e.g., glutathione S-transferase) due to sulfanyl reactivity .
  • Docking protocols : Use AutoDock Vina with flexible ligand docking to account for thiadiazole ring conformational changes .
  • Validation : Correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Advanced: How to mitigate purification challenges for this hydrophobic compound?

Methodological Answer:

  • Solvent optimization : Use mixed solvents (e.g., DCM:methanol 95:5) for column chromatography to improve resolution .
  • Crystallization : Slow evaporation from ethanol/water (7:3) yields high-purity crystals .
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients (60–80% organic phase) .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the fluorophenyl ring to enhance solubility .
  • Metabolic stability : Replace labile ester linkages with amides or heterocycles to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask the sulfanyl group as a disulfide for targeted release in reducing environments .

Key Data from Analogous Compounds:

PropertyExample Data from Analogous CompoundsSource
Melting Point160–165°C (for thiadiazole derivatives)
Solubility2.5 mg/mL in DMSO (25°C)
Molecular Weight~310 g/mol (C13_{13}H13_{13}FN3_3OS2_2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.